1-({[4-(Difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-yl]sulfanyl}methyl)-3,3-dimethyl-3,4-dihydroisoquinoline
Overview
Description
1-({[4-(Difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-yl]sulfanyl}methyl)-3,3-dimethyl-3,4-dihydroisoquinoline is a complex organic compound that features a unique combination of functional groups, including a difluoromethyl group, a pyrimidine ring, and an isoquinoline structure
Preparation Methods
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Synthetic Routes and Reaction Conditions
Formation of Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-methylbenzaldehyde and guanidine derivatives.
Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced via radical trifluoromethylation, a process that involves the use of difluoromethylating agents under radical conditions.
Coupling with Isoquinoline: The final step involves coupling the pyrimidine derivative with the isoquinoline moiety through a sulfanyl linkage, typically using thiol-based reagents and appropriate catalysts.
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Industrial Production Methods
- Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
1-({[4-(Difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-yl]sulfanyl}methyl)-3,3-dimethyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the difluoromethyl group, potentially leading to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions:
Scientific Research Applications
1-({[4-(Difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-yl]sulfanyl}methyl)-3,3-dimethyl-3,4-dihydroisoquinoline has several scientific research applications:
Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of various biological targets.
Industry: The compound’s unique chemical properties make it useful in the development of advanced materials, such as polymers or coatings with specific functionalities.
Mechanism of Action
The mechanism of action of 1-({[4-(Difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-yl]sulfanyl}methyl)-3,3-dimethyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and the pyrimidine ring are key structural features that enable the compound to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-({[4-(Difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-yl]sulfanyl}methyl)-3,3-dimethyl-3,4-dihydroisoquinoline can be compared with other similar compounds, such as:
- 1-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-(4-methylphenyl)-1H,5H,6H,7H-pyrrolo[1,2-a]imidazol-4-ium bromide .
- Difluoromethyl 4-[7-(4-fluorophenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl ether .
These compounds share structural similarities, such as the presence of difluoromethyl groups and aromatic rings, but differ in their specific functional groups and overall molecular architecture. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[[4-(difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-yl]sulfanylmethyl]-3,3-dimethyl-4H-isoquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F2N3S/c1-15-8-10-16(11-9-15)19-12-20(22(25)26)28-23(27-19)30-14-21-18-7-5-4-6-17(18)13-24(2,3)29-21/h4-12,22H,13-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPGHBXGBXYBKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC3=NC(CC4=CC=CC=C43)(C)C)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F2N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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